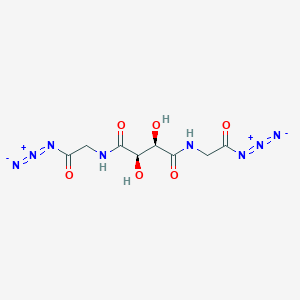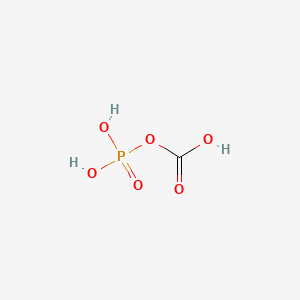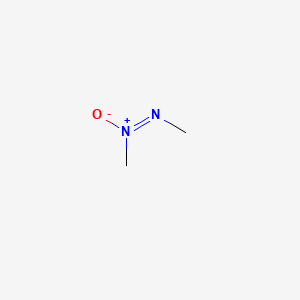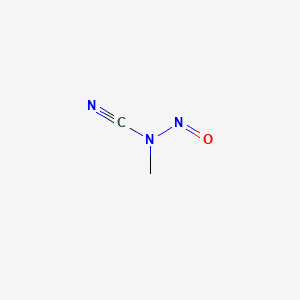
Pcmbs
Übersicht
Beschreibung
p-Chloromercuribenzenesulfonic acid (PCMBS) is a sulfhydryl group reagent . It is used in various scientific studies, particularly in the field of biology, due to its ability to react with sulfhydryl groups . PCMBS is known to inhibit certain biological processes, such as the activation of proteinase inhibitor synthesis and accumulation in leaves of tomato plants .
Synthesis Analysis
PCMBS reacts with only 2 to 3 sulfhydryl groups per mole of hemoglobin in solution . It has been shown to be a powerful inhibitor of wound-induced and systemin-induced activation of proteinase inhibitor synthesis and accumulation in leaves of tomato plants .
Chemical Reactions Analysis
PCMBS reacts with sulfhydryl groups, specifically with 2 to 3 sulfhydryl groups per mole of hemoglobin in solution . It has been shown to inhibit wound-induced and systemin-induced activation of proteinase inhibitor synthesis and accumulation in leaves of tomato plants . PCMBS’s reaction with sulfhydryl groups is also used to probe the local steric and electrostatic environment around engineered cysteines .
Wissenschaftliche Forschungsanwendungen
Building Enclosure Applications : PCMBS has been utilized in phase change material boards (PCMBs) for building enclosures, especially in the context of energy and economic analyses. This application primarily aims to enhance energy efficiency in buildings by leveraging the temperature regulation properties of PCMBs. Studies have shown that PCMBs can significantly reduce electricity consumption by air conditioning systems, thereby promoting energy savings and cost-effectiveness in moderate temperature climates (Sun, Zhang, Medina, & Lee, 2014).
Erythrocyte Water Permeability Studies : PCMBS has been instrumental in research focusing on erythrocyte (red blood cell) water permeability. It's used in pulsed nuclear magnetic resonance spectroscopy to understand the dynamics of erythrocyte diffusional permeability, revealing insights into the role of sulfhydryl groups in erythrocyte membranes (Ashley & Goldstein, 2005).
Electronic Thermal Management : In the field of electronics, PCMBS is incorporated in phase change material boards to enhance thermal conductivity. This application is crucial for thermal management in electronics, where maintaining optimal temperature is essential for device performance and longevity (Wu, Zhang, Ke, Yang, Wang, & Liu, 2015).
Membrane Sulfhydryl Group Studies : PCMBS's interaction with membrane sulfhydryl groups has been a subject of study, particularly in understanding the control of cation permeability in cells. This research sheds light on the intricacies of cell membrane dynamics and their implications in various biological processes (Sutherland, Rothstein, & Weed, 1967).
Platelet Function Analysis : In hematology, PCMBS has been used to study the effects on platelet functions such as aggregation and clot retraction. Understanding these effects is vital for insights into blood coagulation and related disorders (Aledort, Troup, & Weed, 1968).
Ophthalmology Research : PCMBS has been utilized in the study of aqueous outflow pathways in enucleated eyes, particularly in understanding the role of sulfhydryl groups in regulating aqueous outflow (Freddo, Patterson, Scott, & Epstein, 1984).
Environmental Impact Studies : Research has also been conducted on the potential environmental risks associated with the disposal of materials containing PCMBS, such as personal computer motherboards. These studies assess the chemical leaching and its effects on aquatic organisms and human cells (Kalamaras, Kloukinioti, Antonopoulou, Ntaikou, Vlastos, Eleftherianos, & Dailianis, 2021).
Eigenschaften
IUPAC Name |
chloro-(4-sulfophenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEBDPRHFAWOND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHgO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203954 | |
| Record name | 4-Chloromercuribenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pcmbs | |
CAS RN |
554-77-8 | |
| Record name | 4-Chloromercuribenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloromercuribenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)










